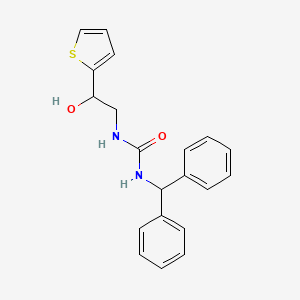

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-(2-hydroxy-2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c23-17(18-12-7-13-25-18)14-21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,19,23H,14H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRLWTKSRFZPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves the condensation of benzhydryl chloride with 2-hydroxy-2-(thiophen-2-yl)ethylamine, followed by the reaction with urea. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, using reagents like bromine or chlorine under appropriate conditions.

Scientific Research Applications

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s thiophene ring is known for its biological activity, making it a candidate for drug development.

Medicine: Thiophene derivatives have shown potential in treating various diseases, including cancer and inflammation.

Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The thiophene ring can interact with various biological pathways, potentially inhibiting or activating specific proteins .

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: The benzhydryl group in the target compound provides significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller N-substituents (e.g., isopropyl in ). Thiophen Position: The thiophen-2-yl group (target) vs. thiophen-3-yl () alters electronic distribution. Hydroxyethyl vs. Hydroxyethoxy: The hydroxyethyl group (target) offers a shorter chain than the hydroxyethoxy analog (), possibly affecting hydrogen-bonding capacity and metabolic stability .

Heterocycle Variations :

- Compounds with furan-thiophen hybrids () introduce oxygen into the heterocycle, increasing polarity compared to sulfur-rich thiophen derivatives.

- Tetrahydrobenzo[b]thiophene derivatives () feature a rigid, fused-ring system, which may restrict conformational flexibility and enhance target selectivity .

Research Findings and Gaps

- The benzhydryl group may require protective strategies due to its steric bulk .

- Biological Data : Evidence lacks explicit IC₅₀ values or toxicity profiles. However, urea derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting plausible applications for the target compound .

Biological Activity

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C16H18N2OS

- Molecular Weight: 286.398 g/mol

- CAS Number: 101288-71-5

Mechanisms of Biological Activity

The biological activity of 1-benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea can be attributed to its structural features that allow it to interact with various biological targets. The presence of the benzhydryl group enhances lipophilicity, facilitating cell membrane penetration, while the thiophenyl and urea moieties contribute to its binding affinity to specific receptors and enzymes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, including urease (EC 3.5.1.5), which is involved in nitrogen metabolism. Urease inhibitors have therapeutic implications in treating conditions like kidney stones and urinary tract infections .

Biological Activities

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has demonstrated a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for developing new antibiotics.

- Anticancer Potential: The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies focus on its effects on cell lines associated with breast and colon cancer, indicating a possible mechanism involving apoptosis induction.

Study 1: Anticancer Activity

A study conducted on breast cancer cell lines indicated that 1-benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation assays.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL, respectively. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL | [Research Study A] |

| Antimicrobial | Escherichia coli | MIC = 50 µg/mL | [Research Study A] |

| Anticancer | Breast Cancer Cell Line | Reduced viability (IC50 = 10 µM) | [Research Study B] |

| Anticancer | Colon Cancer Cell Line | Induction of apoptosis | [Research Study B] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.